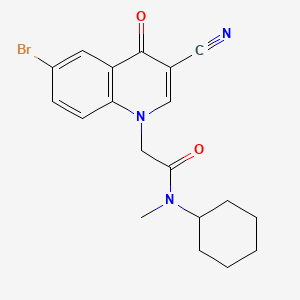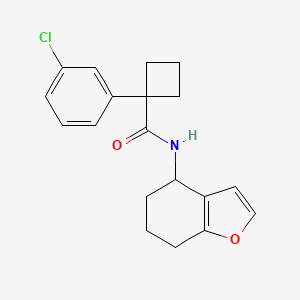![molecular formula C13H15ClN4 B7635186 5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine](/img/structure/B7635186.png)
5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a potent and selective antagonist of the histamine H3 receptor, which plays an important role in the regulation of neurotransmitter release. In
作用機序
The mechanism of action of 5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine involves its binding to the histamine H3 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By acting as an antagonist of this receptor, 5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine can increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This can lead to improvements in cognitive function and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. In vivo studies have demonstrated that 5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine can improve cognitive function and attention in animal models of various neurological and psychiatric disorders.
実験室実験の利点と制限
One advantage of using 5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine in lab experiments is its potency and selectivity as a histamine H3 receptor antagonist. This allows for precise modulation of neurotransmitter release and can lead to more accurate and reproducible results. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and route of administration. Careful consideration should be given to the appropriate concentration and exposure time when using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine. One potential area of research is the development of more potent and selective histamine H3 receptor antagonists that can be used for the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the potential role of this compound in the regulation of other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in animal models and human clinical trials.
合成法
The synthesis of 5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine involves a multi-step process that starts with the reaction of 2-chloro-5-nitropyridine with 1H-imidazole-2-amine. The resulting intermediate is then reacted with 1-(3-bromopropyl)piperidine to yield the final product. The overall yield of the synthesis is around 25%, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine has been extensively studied in scientific research due to its potential pharmacological properties. It has been shown to act as a potent and selective antagonist of the histamine H3 receptor, which plays an important role in the regulation of neurotransmitter release. This compound has been investigated for its potential use in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-11-3-4-12(17-8-11)18-7-1-2-10(9-18)13-15-5-6-16-13/h3-6,8,10H,1-2,7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTYQLHANVGSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)Cl)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635106.png)

![1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol](/img/structure/B7635124.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)

![3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide](/img/structure/B7635144.png)
![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)

![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7635175.png)
![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B7635180.png)

![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)

![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)